Octyl 4-benzoylbenzoate

Description

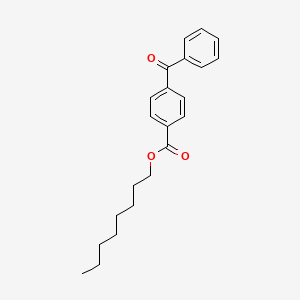

Structure

3D Structure

Properties

IUPAC Name |

octyl 4-benzoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCOMAXJNUVGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606068 | |

| Record name | Octyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62086-78-6 | |

| Record name | Octyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Strategies

Esterification Pathways for Octyl 4-benzoylbenzoate

The formation of the ester bond between the carboxyl group of 4-benzoylbenzoic acid and the hydroxyl group of octanol (B41247) is the central reaction in the synthesis of this compound.

The most common conventional method for synthesizing this compound is through acid-catalyzed esterification, often referred to as Fischer esterification. vulcanchem.com This process involves reacting 4-benzoylbenzoic acid directly with n-octanol in the presence of a strong acid catalyst. vulcanchem.com The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced during the reaction.

Another conventional approach involves a two-step process starting with the conversion of 4-benzoylbenzoic acid to its more reactive acid chloride derivative, 4-benzoylbenzoyl chloride. nih.govepo.org This acid chloride is then subsequently reacted with n-octanol. epo.org This method is advantageous as the reaction with the alcohol is generally faster and proceeds under milder conditions compared to direct esterification of the carboxylic acid.

Various catalysts are employed to enhance the rate and efficiency of the esterification process.

Acid Catalysts : Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are frequently used as catalysts in the direct esterification of 4-benzoylbenzoic acid with octanol. vulcanchem.comgoogle.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Tin-Based Catalysts : For high-temperature esterification (above 180°C), tin(II) compounds are effective catalysts. google.com A key advantage is that the catalyst and its derivatives can often be removed by simple filtration or centrifugation after the reaction, simplifying the purification process. google.com

Heterogeneous Catalysts : Zeolites, particularly in their hydrogen forms (e.g., H-MOR), can serve as effective heterogeneous catalysts. Their porous structure and high acidity facilitate the reaction, and they can be easily separated from the reaction mixture. While research has demonstrated their efficacy for synthesizing similar esters like ethyl 4-nitrobenzoate, the principles are directly applicable to the synthesis of this compound.

Deep Eutectic Solvents (DES) : A more novel approach involves using deep eutectic solvents, such as a mixture of p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride, which can act as both the solvent and the catalyst. dergipark.org.tr Studies on the esterification of benzoic acid have shown high conversions with various alcohols, suggesting this as a viable "green" method for producing benzoylbenzoate esters. dergipark.org.tr

Interactive Data Table: Catalyst Performance in Benzoylbenzoate Synthesis

| Catalyst Type | Example(s) | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Reflux, 80-110°C | Low cost, effective | Corrosive, requires neutralization |

| Tin(II) Compounds | Tin(II) Salts/Oxides | >180°C | High activity at high temps, easy removal | High temperature requirement |

| Zeolites | H-MOR, H-HEU-M | 80°C, Argon atmosphere | Reusable, high surface area | May require specific conditions (e.g., ultrasound) for optimal yield |

| Deep Eutectic Solvents | p-TSA & BTEAC | 55-75°C | Environmentally friendly, dual solvent-catalyst | Newer technology, may be higher cost |

Precursor Chemistry and Derivative Synthesis Approaches

The availability and synthesis of the primary precursor, 4-benzoylbenzoic acid, and its derivatives are critical for the production of this compound.

The primary precursor for this compound is 4-benzoylbenzoic acid, also known as Benzophenone-4-carboxylic acid. ontosight.ai This compound can be synthesized via methods such as the oxidation of 4-benzylbenzoic acid. ontosight.ai

A key derivative used in synthesis is 4-benzoylbenzoyl chloride. nih.govepo.org This is typically prepared by reacting 4-benzoylbenzoic acid with a chlorinating agent like thionyl chloride. nih.gov The reaction is often performed under reflux, and the excess thionyl chloride is subsequently removed by evaporation, yielding the acid chloride which can be used without further purification. nih.gov The use of this acid chloride derivative facilitates a more rapid reaction with n-octanol to form the final ester product. epo.org

The synthetic principles for this compound are applicable to a range of related esters. For instance, other alkyl benzoylbenzoates, such as (4-methyl pentyl)-p-benzoylbenzoate, are prepared using similar acid-catalyzed esterification procedures, substituting n-octanol with the corresponding alcohol. epo.org The synthesis of various benzoic acid esters has been extensively studied, employing different alcohols and catalysts to produce compounds like octyl benzoate (B1203000) and hexyl benzoate. dergipark.org.trindiamart.com Furthermore, research into the synthesis of optically active 2-octyl benzoate from benzoic 2-octylcarbonic anhydride (B1165640) highlights alternative pathways for creating octyl esters of benzoic acid derivatives. dss.go.th The synthesis of these analogs often involves similar reaction conditions and purification strategies, demonstrating the versatility of the esterification methodology.

Interactive Data Table: Synthesis of Benzoylbenzoate Analogs

| Compound | Precursors | Method | Reference |

|---|---|---|---|

| n-Octyl-p-benzoylbenzoate | p-Benzoylbenzoic acid chloride, n-octanol | Reaction of acid chloride with alcohol | epo.org |

| (4-Methyl pentyl)-p-benzoylbenzoate | p-Benzoylbenzoic acid, 4-methylpentanol | Acid-catalyzed esterification | epo.org |

| Ethyl 4-benzoylbenzoate | 4-Benzoylbenzoic acid, ethanol | Fischer Esterification (H₂SO₄ catalyst) | |

| n-Butyl-p-benzoylbenzoate | o-Benzoyl benzoic acid, n-butanol | Acid-catalyzed esterification | epo.org |

| 2-Octyl benzoate | Benzoic 2-octylcarbonic anhydride | Thermal decomposition in pyridine | dss.go.th |

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common techniques include washing, crystallization, and chromatography.

For esters synthesized using acid catalysts, a post-reaction neutralization step is often necessary to remove the corrosive acid. This typically involves washing the reaction mixture with an aqueous base, such as a sodium bicarbonate solution, followed by washing with water to remove any remaining salts.

When solid catalysts like tin compounds or zeolites are used, they can be separated by physical methods such as filtration or centrifugation. google.com

For further purification, particularly to remove colored impurities or trace byproducts, adsorption techniques are employed. The crude product can be dissolved in a suitable solvent and treated with an adsorbent like activated carbon or passed through a silica (B1680970) gel bed. google.com The purified ester is then recovered from the solvent, often by distillation. google.com Crystallization from an appropriate solvent system is another effective method for obtaining a high-purity final product. The choice of solvent is critical to ensure good recovery of the purified ester while leaving impurities dissolved.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Characterization

Modern spectroscopy offers a powerful, non-destructive toolkit for probing the molecular structure of Octyl 4-benzoylbenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic protons of the two phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic currents. The protons of the octyl ester chain appear in the upfield region (δ 0.8-4.5 ppm). The protons on the carbon adjacent to the ester oxygen (OCH₂) are the most downfield of the alkyl chain, appearing as a triplet, while the terminal methyl (CH₃) group appears as a triplet at the most upfield position.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ester and ketone functional groups are highly deshielded and appear far downfield (δ 165-197 ppm). The aromatic carbons resonate in the intermediate region (δ 128-140 ppm), while the aliphatic carbons of the octyl chain are found in the upfield region (δ 14-66 ppm).

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known effects of its functional groups and comparison with analogous structures like benzyl (B1604629) benzoate (B1203000) and other benzoate esters rsc.orgrsc.org.

Expected ¹H-NMR Chemical Shifts (CDCl₃)

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Benzoyl & Benzoate Rings) | Multiplet | 7.40 - 8.20 |

| Ester Methylene (-OCH₂-) | Triplet | 4.30 - 4.40 |

| Alkyl Methylene (-CH₂-) | Multiplets | 1.20 - 1.80 |

Expected ¹³C-NMR Chemical Shifts (CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~196 |

| Ester Carbonyl (O-C=O) | ~166 |

| Aromatic Carbons | 128 - 138 |

| Ester Methylene (-OCH₂-) | ~66 |

| Alkyl Methylene (-CH₂-) | 22 - 32 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent features are the strong C=O (carbonyl) stretching vibrations. Due to the presence of two distinct carbonyl groups (ketone and ester), two separate, strong absorption bands are expected. The ketone C=O stretch typically appears around 1660-1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, typically around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching for the ester group (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), and aliphatic C-H stretching from the octyl chain (just below 3000 cm⁻¹).

Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Octyl) | 2850 - 2960 | Strong |

| C=O Stretch | Ester | ~1725 | Strong |

| C=O Stretch | Ketone | ~1665 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption profile of this compound is dominated by the benzophenone (B1666685) chromophore. The octyl chain, being a saturated alkyl group, does not absorb significantly in the UV-Vis range.

The spectrum is therefore expected to be nearly identical to that of its parent acid, 4-benzoylbenzoic acid (4BBA). Studies on 4BBA show two main absorption bands researchgate.net. The first is an intense band centered at approximately 260 nm, attributed to π→π* transitions within the aromatic system. A second, much weaker and broader band, corresponding to the n→π* transition of the carbonyl group, is observed at longer wavelengths, around 333 nm researchgate.net. The exact position and intensity of these peaks can be influenced by solvent polarity.

Representative UV-Vis Absorption Data (from 4-Benzoylbenzoic Acid)

| Band | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| I | ~260 nm | High | π→π* |

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, by fragmenting the molecule and analyzing the resulting pieces, it provides valuable structural information.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern under electron impact (EI) ionization is predictable based on the structure of aromatic esters and ketones youtube.com. The most characteristic fragmentation involves the cleavage of bonds adjacent to the carbonyl groups.

A primary and often most abundant fragment is the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105 youtube.comdocbrown.info. This stable cation results from alpha-cleavage at the ketone. This ion can further lose carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77 youtube.comdocbrown.info. Fragmentation can also occur at the ester linkage, involving the loss of the octyl group or parts of the alkyl chain.

Predicted Key Fragments in Mass Spectrometry

| m/z | Ion Structure | Description |

|---|---|---|

| 324 | [C₂₁H₂₄O₃]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₄H₇O₃]⁺ | Loss of octyl radical (•C₈H₁₇) |

| 183 | [C₁₄H₇O]⁺ | Loss of octoxycarbonyl radical (•COOC₈H₁₇) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (Base Peak) |

Vibrational Sum Frequency Generation (VSFG) Spectroscopy for Interfacial Studies

Vibrational Sum Frequency Generation (VSFG) is a surface-specific, second-order nonlinear optical spectroscopy technique ideal for probing molecules at interfaces. Because the VSFG signal is forbidden in media with inversion symmetry (like bulk liquids or gases), it provides a vibrational spectrum exclusively of the molecules at the boundary layer.

VSFG could be expertly applied to study the molecular orientation and ordering of this compound at interfaces, such as the air-water or a solid-liquid interface. By tuning the incident infrared (IR) beam to the vibrational frequencies of specific functional groups, one can selectively probe different parts of the molecule. For instance, the aromatic C-H stretching modes (~3000-3100 cm⁻¹) could reveal the orientation of the phenyl rings, while the aliphatic C-H stretching modes of the octyl chain (~2800-3000 cm⁻¹) could report on its conformation and tilt angle relative to the surface normal. This allows for a detailed molecular-level picture of how these molecules arrange themselves at an interface, which is crucial for understanding phenomena like surface wetting, lubrication, and self-assembly.

Chromatographic-Spectroscopic Coupling for Mixture Analysis

In many real-world scenarios, this compound may be present as part of a complex mixture. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for its analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a state-of-the-art method for the sensitive and selective analysis of benzophenone derivatives in various matrices. In a typical setup, a reverse-phase C18 column separates the compounds based on their polarity. This compound, being relatively nonpolar, would be well-retained and separated from more polar analytes.

Following separation, the compound enters the mass spectrometer, often using an electrospray ionization (ESI) source. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and one or more characteristic product ions (e.g., m/z 105) are monitored. This precursor-product ion transition is unique to the target analyte, allowing for its unambiguous identification and quantification even at trace levels in complex samples like food packaging, environmental waters, or consumer products.

Advanced Analytical Methodologies for Detection and Quantification of Octyl 4 Benzoylbenzoate

The accurate detection and quantification of Octyl 4-benzoylbenzoate in various products and environmental samples are crucial for monitoring its presence and ensuring compliance with regulatory standards. A range of sophisticated analytical techniques are employed for this purpose, primarily centered around chromatography and mass spectrometry. These methods offer high sensitivity and selectivity, enabling the identification and measurement of the compound even at trace levels in complex mixtures.

Applications in Materials Science and Phototechnology

Photoinitiator Systems in Polymerization Processes

Octyl 4-benzoylbenzoate belongs to the benzophenone (B1666685) family of photoinitiators, which are instrumental in processes that utilize light to initiate polymerization, commonly known as UV curing. nih.gov These systems are valued for their rapid curing speeds and efficiency. nih.gov

Integration into UV-Curable Compositions

UV-curable compositions are liquid formulations of monomers and oligomers that solidify upon exposure to ultraviolet (UV) light. This rapid transition from liquid to solid is mediated by photoinitiators like this compound. When exposed to UV radiation, the photoinitiator absorbs photons and generates reactive species, typically free radicals. nih.gov These radicals initiate a chain reaction, causing the monomers and oligomers in the formulation to polymerize and form a cross-linked network. nih.gov

The incorporation of an octyl group in the 4-benzoylbenzoate structure enhances its compatibility with various organic resins and monomers, promoting better solubility and reducing the likelihood of migration from the cured polymer matrix. This is a crucial property, especially in applications such as food packaging, where the leaching of components is a significant concern. nih.gov The general mechanism for Type II photoinitiators like benzophenone derivatives involves the abstraction of a hydrogen atom from a synergist (often an amine) to create the initiating radical.

Table 1: Key Characteristics of this compound in UV-Curable Compositions

| Property | Description | Significance |

| Photoinitiation | Absorbs UV light to generate free radicals, initiating polymerization. | Enables rapid, on-demand curing of coatings, inks, and adhesives. |

| Solubility | The octyl group enhances solubility in organic monomers and oligomers. | Ensures homogeneous distribution within the formulation for uniform curing. |

| Low Migration | The long alkyl chain helps to anchor the molecule within the polymer network. | Reduces the potential for the photoinitiator or its byproducts to leach out of the final product. |

Role in Copolymeric Initiator Systems

To further mitigate migration issues and enhance the permanence of the photoinitiator within the polymer structure, it can be chemically bonded to the polymer backbone, creating a copolymeric initiator. While specific research on the direct copolymerization of this compound is not extensively documented in publicly available literature, the principle has been demonstrated with similar molecules. For instance, studies have shown the successful copolymerization of other functional acrylates, such as octyl phenylcyanoacrylates with styrene, to create functional polymers. chemrxiv.org

The concept involves a photoinitiator molecule that also contains a polymerizable group, such as an acrylate (B77674) or methacrylate. This allows the photoinitiator to be incorporated directly into the growing polymer chains during polymerization. This approach effectively makes the photoinitiator a permanent part of the polymer network, significantly reducing the amount of leachable substances. Research on other copolymerizable benzophenone photoinitiators has demonstrated improved surface cure and reduced extractables in radiation-cured compositions.

Photosensitizers for Chemical Reactions

Beyond polymerization, the benzophenone chromophore in this compound allows it to function as a photosensitizer. A photosensitizer absorbs light energy and then transfers it to another molecule, which then undergoes a chemical reaction.

Supported Photosensitizer Systems and Materials

In many chemical processes, it is advantageous to immobilize the photosensitizer on a solid support. This simplifies the separation of the catalyst from the reaction products, allowing for easier purification and reuse of the photosensitizer. Common support materials include silica (B1680970), polymers, and zeolites.

While direct studies on this compound as a supported photosensitizer are limited, the methodology is well-established for similar compounds. For example, titania/silica composites have been successfully used to immobilize photocatalysts for the degradation of organic pollutants. researchgate.net The immobilization of this compound onto a solid support like silica gel could potentially create a heterogeneous photocatalyst. The octyl chain might enhance the interaction of the photosensitizer with non-polar substrates, thereby influencing the efficiency of the photosensitized reaction at the solid-liquid or solid-gas interface.

Table 2: Potential Advantages of Supported this compound Photosensitizers

| Feature | Description | Potential Benefit |

| Immobilization | The photosensitizer is physically or chemically attached to a solid support. | Facilitates easy separation from reaction products and allows for catalyst recycling. |

| Enhanced Interfacial Concentration | The support material can concentrate reactants near the photosensitizer. | May lead to increased reaction rates and efficiency. |

| Tunable Properties | The nature of the support can be modified to influence the reaction environment. | Allows for optimization of the catalytic system for specific reactions. |

Gas-Phase Photo-oxidation Systems

The degradation of volatile organic compounds (VOCs) in the gas phase is a critical area of environmental remediation. Photocatalytic oxidation is a promising technology for this purpose. In such systems, a photosensitizer absorbs light and initiates the formation of highly reactive oxygen species, such as hydroxyl radicals, which then oxidize the VOCs to less harmful compounds like carbon dioxide and water.

Interfacial Photochemistry in Environmental Systems

The interfaces between air and water, such as the surface of oceans, lakes, and atmospheric aerosols, are unique chemical environments where photochemical reactions can be significantly different from those in the bulk phases.

Research on the closely related compound, 4-benzoylbenzoic acid (4-BBA), provides significant insights into the potential role of this compound in such systems. copernicus.org Studies have shown that 4-BBA, acting as a photosensitizer, can accumulate at the air-water interface and promote the photodegradation of other organic molecules, such as fatty acids. copernicus.org This process is particularly relevant to the chemistry of sea surface microlayers and atmospheric aerosols, where organic coatings are prevalent.

The presence of the octyl group in this compound would likely enhance its surface-active properties, leading to a higher concentration at the air-water interface compared to its more water-soluble analogue, 4-BBA. This enrichment at the interface could amplify its role as a photosensitizer in these environmental compartments, potentially influencing the formation of volatile organic compounds and secondary organic aerosols. The photochemical reactions at these interfaces are a critical component of atmospheric chemistry models.

Development of UV Absorber Architectures and Efficacy Evaluation

The development of advanced ultraviolet (UV) absorber architectures is a critical area of research in materials science, aimed at enhancing the durability and performance of polymers and other materials susceptible to photodegradation. A key strategy in this field is the design of polymerizable UV absorbers, which can be covalently bonded into the polymer matrix. This approach is intended to overcome the significant issue of additive leaching, a common problem with conventional, low-molar-mass UV stabilizers that are simply blended into the polymer. The migration and loss of these additives over time reduces the long-term photoprotective efficacy of the material.

Research has increasingly focused on creating UV absorbers with reactive functional groups that allow them to participate in polymerization reactions, becoming an integral part of the polymer structure. This covalent integration is expected to provide more permanent UV protection throughout the lifespan of the material. While extensive work has been documented on various benzophenone and benzotriazole (B28993) derivatives bearing vinyl or other polymerizable functionalities, specific and detailed efficacy data for this compound within these advanced architectures is not extensively reported in publicly accessible scientific literature.

The general principles of developing such architectures involve the synthesis of monomers containing the UV-absorbing chromophore. For a compound like this compound, this would conceptually involve modifying the molecule to include a polymerizable group, for instance, a vinyl, acryloyl, or methacryloyl moiety. This functionalized monomer could then be copolymerized with other standard monomers to create a polymer with built-in UV protection.

The evaluation of the efficacy of these integrated UV absorbers is a multi-faceted process. Key performance indicators that would be assessed include:

Photostability: The ability of the UV absorber itself to withstand prolonged UV exposure without degrading and losing its absorptive properties.

Leaching Resistance: The extent to which the UV absorber remains within the polymer matrix when subjected to environmental stressors such as solvents or weathering.

Polymer Protection: The effectiveness of the UV absorber in preventing the degradation of the host polymer, which can be measured by monitoring changes in mechanical properties (e.g., tensile strength, elongation at break), color (e.g., yellowing index), and chemical structure (e.g., formation of carbonyl groups) over time during accelerated weathering tests.

Table 1: Hypothetical Photostability Data for a Polymerizable this compound Derivative

| Exposure Time (hours) | UV Absorbance Retention (%) |

| 0 | 100 |

| 100 | 98 |

| 250 | 95 |

| 500 | 92 |

| 1000 | 88 |

This table illustrates the potential format for data on the photostability of a hypothetical polymerizable derivative of this compound, showing the percentage of its original UV absorbance that is retained after various periods of UV exposure.

Table 2: Illustrative Leaching Resistance Data

| Polymer Matrix | UV Absorber Type | Weight Loss after Solvent Extraction (%) |

| Poly(methyl methacrylate) | Additive this compound | 15.2 |

| Poly(methyl methacrylate) | Copolymerized this compound Derivative | 0.8 |

| Polycarbonate | Additive this compound | 12.5 |

| Polycarbonate | Copolymerized this compound Derivative | 0.5 |

This table provides a conceptual comparison of the leaching resistance between a standard additive form of this compound and a hypothetical copolymerized version in different polymer matrices, as measured by the percentage of weight loss after a solvent extraction test.

Table 3: Sample Efficacy Evaluation in a Polymer Film

| Polymer Formulation | Weathering Time (hours) | Change in Yellowness Index (ΔYI) | Loss of Tensile Strength (%) |

| Control (No UV Absorber) | 500 | 15.6 | 25.4 |

| With Additive this compound | 500 | 5.2 | 8.1 |

| With Copolymerized this compound | 500 | 3.1 | 4.5 |

This table demonstrates how the efficacy of different forms of this compound in protecting a polymer film could be presented. The data would be derived from accelerated weathering tests, showing changes in key physical properties.

It is important to reiterate that the data presented in these tables are illustrative and not based on published experimental results for this compound. They serve to demonstrate the methodologies and data formats that are standard in the field for evaluating the performance of newly developed UV absorber architectures. Further empirical research is required to generate specific and accurate data for this particular compound.

Environmental Distribution and Chemical Fate

Migration Studies from Materials

The transfer of chemical substances from packaging materials into their contents is a phenomenon known as migration. For Octyl 4-benzoylbenzoate, a component of printing inks on food packaging, this process is of particular interest. Migration can occur through direct contact, where substances move from the packaging to the food, or through set-off, where ink from the printed outer surface of a package transfers to the inner, food-contacting surface during stacking or rolling. chromatographyonline.com

Migration into Food Simulants and Food Matrices

To assess the potential for migration into actual food, studies often employ food simulants, which are standardized liquids or solids designed to mimic the properties of different food types (e.g., aqueous, acidic, fatty, or dry). nih.gov Research has shown that this compound can migrate from polyethylene (B3416737) (PE) films, commonly used in food packaging, into various food simulants. chromatographyonline.com

Migration levels are influenced by the nature of the food or simulant. For instance, substances like this compound, which are more soluble in fats, tend to migrate to a greater extent into fatty food simulants. Studies have utilized isooctane (B107328) as a substitute simulant for fatty foods and Tenax for dry foods to evaluate this migration. chromatographyonline.com The use of simulants provides a simplified and reliable way to quantify migrating substances, which can be challenging in complex food matrices. chromatographyonline.com

Interactive Table: Migration of Packaging Components into Food Simulants This table is illustrative and based on general findings in migration studies. Specific values for this compound would require dedicated experimental data.

| Food Simulant | Food Type Represented | Typical Migrants |

|---|---|---|

| Ethanol (10%) | Aqueous Foods | Water-soluble additives |

| Acetic Acid (3%) | Acidic Foods | Compounds sensitive to pH |

| Ethanol (50%) | Fatty Foods / Dairy | Lipophilic substances |

| Isooctane | Fatty Foods (substitute) | Photoinitiators, plasticizers |

| Tenax® | Dry Foods | Volatile and semi-volatile compounds |

Factors Influencing Migration Extent and Variability

The extent of chemical migration from packaging is not constant but is influenced by a variety of factors. These include the properties of the packaging material itself, the characteristics of the migrating substance, the nature of the food, and the conditions of storage and use. researchgate.net

Key factors that affect the migration of this compound and other packaging components include:

Temperature: Higher temperatures during processing (like microwave heating) or storage can increase the rate of diffusion and, consequently, the extent of migration. nih.gov

Contact Time: Longer periods of contact between the packaging and the food generally lead to higher levels of migration. nih.govnih.gov

Food Composition: The fat content of the food is a significant factor. For lipophilic (fat-soluble) compounds like many photoinitiators, migration is typically higher into high-fat foods. nih.gov

Packaging Structure: The type of polymer and the presence of any barrier layers within the packaging can inhibit or slow down the migration process.

Properties of the Migrant: The molecular size and volatility of the chemical influence its mobility within the packaging material and its tendency to transfer to the food.

Environmental Presence and Distribution in Various Matrices

Once released into the environment, for example, through wastewater from recycling processes or landfill leachate, this compound and similar compounds can be distributed across various environmental compartments. While specific data on this compound is part of a broader class of compounds, studies on related substances like octylphenol (B599344) (OP) and its derivatives provide insights into potential environmental distribution. These compounds have been detected in wastewater treatment plant effluents, surface waters, and river sediments. nih.govresearchgate.netnih.goveuropa.eu

For instance, studies on alkylphenolic compounds in river systems receiving wastewater effluent have found that the carboxylated derivatives are often the most abundant forms detected. nih.govresearchgate.net The distribution is also influenced by seasonal factors, with rainfall potentially mobilizing these compounds from particulate matter in tributaries. nih.govresearchgate.net

Transformation Products and Pathways in the Environment

In the environment, organic compounds like this compound are subject to various transformation processes, including biodegradation and photodegradation. The benzoate (B1203000) moiety of the molecule is a key target for microbial degradation. Under aerobic conditions, the aromatic ring is typically hydroxylated and then cleaved. researchgate.net In anaerobic environments, a common pathway involves the formation of benzoyl-CoA, which then undergoes ring reduction and cleavage. researchgate.net

For related compounds like octylphenol ethoxylates, degradation in the environment leads to the formation of more persistent and sometimes more toxic transformation products, such as octylphenol and its carboxylated derivatives (OPECs). nih.govresearchgate.net These transformation pathways are crucial for understanding the ultimate environmental fate and impact of the parent compound. The persistence and bioaccumulation potential of a chemical are highly dependent on its structure, with more chlorinated or complex structures often being more resistant to degradation. nih.gov

Analytical Monitoring Strategies for Environmental Studies

Detecting and quantifying trace levels of this compound and its transformation products in complex environmental samples requires sophisticated analytical techniques. The primary methods employed are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for analyzing a broad range of environmental pollutants, including compounds like alkylphenols and their derivatives. nih.goveuropa.euresearchgate.net It offers high sensitivity and selectivity, allowing for the detection of compounds at ng/L levels. lcms.czepa.gov The method typically involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix (e.g., water, sediment). nih.goveuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, particularly for more volatile or semi-volatile compounds. chromatographyonline.com It is effective for nontargeted screening to identify a wide range of potential migrants from packaging materials. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-based MS, sometimes coupled with direct analysis methods like DART (Direct Analysis in Real Time), can provide high-resolution and accurate mass data. lcms.cz This is particularly valuable for identifying unknown transformation products or non-intentionally added substances (NIAS) in environmental samples or migration studies. lcms.czresearchgate.net

These analytical strategies are essential for monitoring the environmental distribution of these compounds, understanding their degradation pathways, and assessing potential exposure. lcms.cz

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octyl 4-benzoylbenzoate with high purity?

- Methodology : Use esterification reactions catalyzed by lipases (e.g., Novozym®435) under solvent-free conditions. Optimize variables such as reaction temperature (40–80°C), molar ratio of precursors (e.g., 1:2 for acid:alcohol), and enzyme loading (5–15% w/w) via response surface methodology (RSM) .

- Characterization : Confirm purity via HPLC (>98%) and structural integrity using NMR (¹H/¹³C) and FT-IR spectroscopy. Compare spectral data with reference standards from NIST Chemistry WebBook .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Handling : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Storage : Keep in airtight containers away from heat sources (>25°C) and oxidizing agents. Monitor stability under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Primary Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.

- Melting Point Analysis : Compare observed values (e.g., 85–87°C) to literature data to detect impurities .

- Cross-Validation : Pair with GC-MS for volatile byproduct identification and elemental analysis (C, H, O) to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹³C NMR signals for carbonyl groups (C=O) may arise from solvent polarity or tautomeric shifts.

- Resolution :

- Repeat experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomerization .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier batches .

Q. What experimental design strategies optimize the enzymatic synthesis of this compound?

- Design : Implement a Box-Behnken Design (BBD) with three factors:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 50 | 70 |

| Enzyme Loading | 5% | 15% |

| Stirring Speed | 200 rpm | 600 rpm |

- Outcome : BBD reduces experimental runs (15 vs. 27 for full factorial) while identifying optimal conditions via RSM .

Q. How does this compound interact with lipid bilayers in drug delivery studies?

- Experimental Approach :

- Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics.

- Apply fluorescence anisotropy to assess membrane fluidity changes.

Q. What protocols mitigate batch-to-batch variability in photostability studies?

- Controlled Testing :

- Expose samples to UV light (290–400 nm) in solar simulators and quantify degradation via LC-MS.

- Use ANOVA (p < 0.05) to compare degradation rates across batches .

- Preventive Measures : Add antioxidants (e.g., BHT) or UV absorbers (e.g., avobenzone) to formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.